![molecular formula C10H12ClN3 B1480855 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098138-97-5](/img/structure/B1480855.png)
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
The synthesis of pyrazole derivatives has seen significant progress in recent years, with various researchers focusing on preparing this functional scaffold . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis
Pyrazole derivatives have been synthesized through various reactions, including condensation reactions, dehydrogenative coupling reactions, and [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are prominent in drug discovery due to their structural versatility and biological activity. The chloroethyl and cyclopropyl groups on the imidazo[1,2-b]pyrazole core could potentially interact with various biological targets. These interactions can be exploited to develop new pharmaceuticals with applications ranging from anti-inflammatory to anticancer agents .
Agrochemistry: Pesticide Development
In agrochemistry, compounds like 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole may serve as precursors or active ingredients in the development of pesticides. Their structural framework allows for interaction with the nervous system of pests, providing a basis for creating potent insecticides or herbicides .
Coordination Chemistry: Ligand Synthesis
The nitrogen atoms in the pyrazole ring make it an excellent candidate for forming coordination complexes with metals. These complexes have applications in catalysis, material science, and even medicinal chemistry, where they can be used to study metalloproteins or develop metal-based drugs .
Organometallic Chemistry: Catalyst Design
Organometallic chemists could explore the use of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole in designing new catalysts. The compound’s ability to bind metals through its nitrogen atoms can lead to the development of catalysts for reactions such as hydrogenation, carbon-carbon bond formation, and more .
Material Science: Functional Materials
The photophysical properties of pyrazole derivatives make them suitable for creating functional materials. These materials can be used in electronic devices, such as organic light-emitting diodes (OLEDs), or as sensors due to their ability to emit or absorb light at specific wavelengths .
Synthetic Chemistry: Building Blocks
In synthetic chemistry, the compound can act as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, enabling chemists to synthesize a wide range of structurally diverse and functionally rich compounds .
Biological Research: Bioactivity Studies
The bioactive potential of pyrazole derivatives means they are often studied for their pharmacological effects. Research into 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole could uncover new biological activities, leading to insights into cellular processes or the development of new diagnostic tools .
Physical Chemistry: Reaction Mechanisms
Finally, the compound’s unique structure allows for the study of reaction mechanisms in physical chemistry. Researchers can investigate how the compound’s substituents affect its reactivity and stability, providing valuable data for computational modeling and theoretical predictions .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They are used in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant treatments .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a way that can alter the normal functioning of the target cells . This interaction can lead to changes in the cellular processes, resulting in the therapeutic effects observed.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways . These compounds can activate or inhibit certain enzymes, stimulate or block receptors, and impact other cellular processes .
Pharmacokinetics
A related compound, 1-(2-chloroethyl)-1h-pyrazole, is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular levels . For instance, they can induce changes in gene expression, cause DNA damage, and lead to DNA fragmentation .
Safety and Hazards
While specific safety data for “1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemicals with care. For example, a similar compound, 1-(2-Chloroethyl)piperidine hydrochloride, is considered hazardous and can cause skin burns, eye damage, and respiratory irritation .
Future Directions
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .
properties
IUPAC Name |
1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSJUMURRISUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.